Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI)

Description

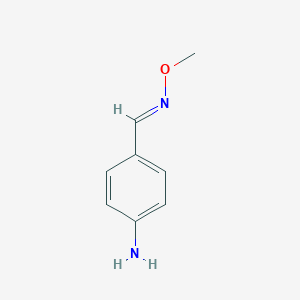

Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI) is an aromatic oxime derivative characterized by an amino (-NH₂) group at the para position of the benzaldehyde core and an O-methyloxime (-CH=N-OCH₃) functional group. The (E)-configuration denotes the spatial arrangement of the oxime group, where the methyl group and the benzene ring are on opposite sides of the C=N bond. This compound is part of a broader class of benzaldehyde derivatives with applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

4-[(E)-methoxyiminomethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,9H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUPQFLAUMOOHR-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzaldehyde, 4-amino-, O-methyloxime, commonly referred to as 4-amino-benzaldehyde oxime, is an organic compound with significant biological relevance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.151 g/mol

- CAS Number : 3419-18-9

Biological Activity Overview

Benzaldehyde derivatives, including 4-amino-benzaldehyde oxime, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The oxime functional group is particularly significant in enhancing the biological efficacy of these compounds.

- Antimicrobial Activity : Compounds featuring the oxime group have been shown to inhibit the growth of various pathogens. For instance, studies indicate that benzaldehyde derivatives can disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Properties : Research has demonstrated that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases.

Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry evaluated the inhibitory effects of various benzaldehyde derivatives against Gibberella zeae, a fungal pathogen. The results showed varying inhibition rates with specific derivatives demonstrating up to 50% inhibition at concentrations of 100 µg/mL .

Anticancer Activity

Research conducted on the synthesis and biological evaluation of 4-amino-benzaldehyde oxime analogs revealed promising anticancer activity against CCRF-CEM leukemia cells. The IC50 values for these compounds were reported to be significantly lower than those of standard treatments, indicating enhanced potency .

Anti-inflammatory Mechanisms

A detailed examination of the anti-inflammatory properties highlighted that compounds similar to 4-amino-benzaldehyde oxime can significantly reduce levels of IL-8 and COX-2 in human lung cell lines exposed to particulate matter. This suggests a potential therapeutic role in treating respiratory conditions exacerbated by inflammation .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Benzaldehyde oximes, including 4-amino-, O-methyloxime derivatives, have been investigated for their potential as pharmaceutical agents. Notably, they exhibit significant biological activity, including:

- Antimicrobial Activity: Oximes have shown promise against various pathogens. Studies indicate that structural modifications can enhance their efficacy against bacteria and fungi.

- Anticancer Properties: Research suggests that oxime derivatives can improve the physicochemical properties of anticancer agents, facilitating better bioavailability and therapeutic outcomes.

Photoinitiators in Polymer Chemistry

The compound is utilized as a photoinitiator in photopolymerization processes. This application is crucial in biomedical engineering for creating 3D hydrogel structures:

- Process Description: The compound is dissolved in a monomer solution and exposed to light of specific wavelengths to initiate polymerization, converting liquid monomers into solid structures.

- Results: The resulting hydrogels exhibit tunable mechanical properties suitable for various applications in tissue engineering and regenerative medicine. Quantitative data show that adjusting polymerization conditions can lead to materials with varying stiffness and porosity.

HIV Integrase Inhibition

Research has identified compounds related to benzaldehyde oximes as potential inhibitors of HIV integrase:

- Mechanism of Action: These compounds may interfere with the viral replication cycle by inhibiting the integrase enzyme, which is crucial for integrating viral DNA into the host genome .

- Therapeutic Implications: Such compounds could be developed into therapeutic agents for treating HIV infections and related conditions like AIDS .

Comparative Analysis of Related Compounds

To highlight the uniqueness of Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminoquinoline | Amino group, quinoline ring | Antimalarial | Contains a quinoline moiety |

| Benzaldehyde oxime | Aldehyde, oxime functionality | Antimicrobial | Lacks thiophene structure |

| Thiophene derivatives | Thiophene ring | Various biological activities | Varies widely in substituents |

| Benzaldehyde, 4-amino-, O-methyloxime | Amino group, aniline moiety, thiophene ring | Anticancer potential | Distinct pharmacological profiles |

Case Study 1: Photopolymerization in Tissue Engineering

A study demonstrated the use of Benzaldehyde, 4-amino-, O-methyloxime as a photoinitiator in creating hydrogels for tissue scaffolding. The hydrogels produced showed excellent biocompatibility and mechanical strength suitable for supporting cellular growth.

Case Study 2: Antiviral Activity Against HIV

Research into the antiviral properties of related benzaldehyde oximes indicated that certain derivatives exhibited significant inhibitory effects on HIV integrase activity. In vitro studies showed that these compounds could reduce viral replication effectively.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

O-Methylation of 4-Aminobenzaldoxime

A patented industrial-scale process involves the O-methylation of 4-aminobenzaldoxime using hydroxylamine O-methyl ether . The reaction proceeds via nucleophilic substitution, where the oxime oxygen attacks the methylating agent.

Synthetic Procedure

-

Starting Materials : 4-Aminobenzaldoxime (1 equiv), hydroxylamine O-methyl ether (1.2 equiv)

-

Solvent : Ethanol/water (1:1)

-

Conditions : 10–30°C, 5–10 hours

-

Workup : Adjust to pH 5–6, extract with methylene chloride, and distill under reduced pressure.

This method is scalable and employs cost-effective reagents. The patent highlights the utility of aqueous sulfuric acid (25% w/w) for pH adjustment, which stabilizes the oxime intermediate. Critically, the (E)-configuration is favored under these conditions due to steric hindrance during methylation, though isomer ratios are unspecified.

Condensation of 4-Aminobenzaldehyde with Methoxylamine

Direct condensation of 4-aminobenzaldehyde with methoxylamine hydrochloride in alcoholic solvents provides a one-step route to the target compound. This method, adapted from analogous oxime syntheses , involves refluxing equimolar reactants in ethanol.

Optimized Protocol

-

Reagents : 4-Aminobenzaldehyde (1 mmol), methoxylamine HCl (1.2 mmol)

-

Solvent : Ethanol (10 mL)

-

Temperature : Reflux (78°C)

-

Time : 7 hours

The reaction’s simplicity is counterbalanced by moderate yields, attributed to competing side reactions such as imine formation. Purification via recrystallization from ethanol yields light yellow crystals, consistent with oxime products.

Catalytic Synthesis Using Transition Metal Complexes

Emerging methodologies leverage transition metal catalysts for stereoselective oxime ether synthesis. A rhodium(III)-covalent organic framework (Rh-COF) catalyzes the coupling of 4-aminobenzaldehyde with O-methyl hydroxylamine under visible light irradiation .

Advanced Catalytic System

-

Catalyst : Rh-COF (10 mg)

-

Reagents : 4-Aminobenzaldehyde (0.1 mmol), O-methyl hydroxylamine (0.15 mmol)

-

Solvent : Dichloroethane (DCE)

-

Conditions : Blue LED irradiation (456 nm), 25°C, 12 hours

The Rh-COF enhances reaction efficiency by providing a porous support for substrate adsorption and facilitating single-electron transfer. This approach achieves superior (E)-selectivity (>95%) due to controlled radical recombination, as inferred from related systems .

Comparative Analysis of Methods

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of (E)-4-amino-O-methyloxime benzaldehyde?

To confirm the identity and purity of the compound, use a combination of:

- 1H and 13C NMR spectroscopy to analyze proton and carbon environments, particularly the oxime (C=N-OCH3) and amino (-NH2) groups. For example, substituted benzaldehyde oximes show characteristic imine proton shifts between δ 8.0–8.5 ppm .

- Mass spectrometry (MS) to determine molecular weight and fragmentation patterns. For analogs, EPA/NIH spectral data (e.g., C8H5ClNO, m/z 169) provide reference fragmentation pathways .

- Infrared (IR) spectroscopy to identify functional groups (e.g., C=N stretch ~1600 cm⁻¹, N-H stretch ~3300 cm⁻¹).

Q. What synthetic routes are commonly employed to prepare (E)-4-amino-O-methyloxime benzaldehyde?

A standard approach involves:

Oxime formation : Reacting 4-aminobenzaldehyde with methylhydroxylamine hydrochloride under mild acidic conditions (pH 4–5) to favor the (E)-isomer.

Purification : Chromatographic separation (e.g., silica gel) to isolate the (E)-isomer, as geometric isomers often co-elute.

Validation : Confirm regiochemistry via X-ray crystallography (as demonstrated for ortho-brominated analogs) .

Q. How are physicochemical properties like logP and water solubility experimentally determined for this compound?

- logP (octanol/water partition coefficient) : Use shake-flask methods or HPLC retention time correlation. Computational methods (e.g., Crippen or McGowan models) can estimate logP but may require calibration with experimental data .

- Water solubility : Measure saturation solubility via gravimetric analysis or UV-Vis spectroscopy. For analogs, solubility ranges from 1–10 mg/mL depending on substituents .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported thermodynamic properties (e.g., critical temperature or enthalpy of formation)?

Discrepancies often arise from differing calculation methods (e.g., Joback vs. Crippen group contribution models). To address this:

- Use quantitative structure-property relationship (QSPR) models validated against experimental data (e.g., NIST-recommended values for vapor pressure and critical parameters) .

- Compare results with density functional theory (DFT) -derived thermochemical data (e.g., Gaussian software with B3LYP/6-31G* basis set) .

- Cross-validate with differential scanning calorimetry (DSC) for enthalpy measurements .

Q. What strategies improve regioselectivity in functionalizing the benzene ring of (E)-4-amino-O-methyloxime benzaldehyde?

For reactions like bromination or nitration:

- Catalyst design : Palladium-catalyzed ortho-bromination (as shown for benzaldoxime analogs) achieves >90% regioselectivity under mild conditions .

- Steric/electronic effects : Electron-donating groups (e.g., -OCH3) direct electrophiles to para positions, while bulky substituents favor meta substitution.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of electrophilic agents .

Q. How can researchers address contradictions in biological activity data reported for structural analogs?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on receptor binding using molecular docking .

- Assay standardization : Use NIH/EPA-recommended protocols (e.g., NCI DTP guidelines) to ensure consistency in cytotoxicity or enzyme inhibition studies .

- Metabolite profiling : LC-MS/MS can identify degradation products that may confound activity measurements .

Q. What experimental and computational approaches predict the stability of this compound under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C, monitoring decomposition via HPLC .

- DFT-based transition state modeling : Calculate activation energies for hydrolysis or oxidation pathways .

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.